6-Azauracil

Catalog No.
S520011
CAS No.
461-89-2
M.F
C3H3N3O2
M. Wt
113.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Azauracil

CAS Number

461-89-2

Product Name

6-Azauracil

IUPAC Name

2H-1,2,4-triazine-3,5-dione

Molecular Formula

C3H3N3O2

Molecular Weight

113.08 g/mol

InChI

InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)

InChI Key

SSPYSWLZOPCOLO-UHFFFAOYSA-N

SMILES

C1=NNC(=O)NC1=O

Solubility

Soluble in DMSO, not in water

Synonyms

Azauracil; CCRIS 2710; AI3-26412; Azauracil; CCRIS 2710; AI3-26412; EINECS 207-318-0; AZU; IPO 3834; NSC 3425; UNII-I14TWN70LR; USAF CB-30; EINECS 207-318-0; AZU; IPO 3834; NSC 3425; UNII-I14TWN70LR; USAF CB-30;

Canonical SMILES

C1=NNC(=O)NC1=O

Description

The exact mass of the compound 6-Azauracil is 113.02253 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3425. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. It belongs to the ontological category of 1,2,4-triazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

6-Azauracil (6-AU) is a molecule classified as a nucleobase analog. This means it shares structural similarities with the natural nucleobases found in RNA and DNA, but with key differences. This unique property allows 6-Azauracil to be incorporated into cellular processes, offering researchers a valuable tool to study various aspects of nucleic acid metabolism [].

Disrupting RNA Synthesis

One of the primary applications of 6-Azauracil lies in its ability to inhibit RNA synthesis. When incorporated into RNA molecules, 6-Azauracil disrupts the normal function of enzymes involved in RNA elongation. This leads to the depletion of essential cellular nucleotides, particularly guanosine triphosphate (GTP) and uridine triphosphate (UTP) []. By studying the effects of 6-Azauracil on RNA synthesis, researchers can gain insights into the complex mechanisms regulating gene expression and cellular growth [].

Investigating Transcriptional Regulation

Another research application of 6-Azauracil involves its impact on transcriptional regulation. Transcription is the process by which DNA is copied into RNA. Studies have shown that 6-Azauracil can alter the activity of RNA polymerase, the enzyme responsible for transcribing DNA into RNA []. This modulation of RNA polymerase activity allows researchers to investigate the factors influencing gene expression and identify novel regulatory pathways. Yeast models are particularly useful for such studies due to their well-characterized genetics and ease of manipulation [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.6

Exact Mass

113.02253

LogP

-0.59 (LogP)

Appearance

Solid powder

Melting Point

274.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I14TWN70LR

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (89.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antimetabolites

Pictograms

Irritant

Irritant

Other CAS

461-89-2

Wikipedia

6-azauracil

General Manufacturing Information

1,2,4-Triazine-3,5(2H,4H)-dione: ACTIVE

Dates

Modify: 2023-08-15
1: Hua X, Hua L, Liu X. Ultrafast Excited-State Dynamics of 6-Azauracil Studied by Femtosecond Transient Absorption Spectroscopy. J Phys Chem A. 2015 Dec 31;119(52):12985-9. doi: 10.1021/acs.jpca.5b08975. Epub 2015 Dec 21. PubMed PMID: 26689220.
2: Zhou H, Liu Q, Shi T, Yu Y, Lu H. Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. Yeast. 2015 Oct;32(10):643-55. doi: 10.1002/yea.3085. Epub 2015 Jul 31. PubMed PMID: 26173815.
3: Diez-Martinez A, Kim EK, Krishnamurthy R. Hydrogen-Bonding Complexes of 5-Azauracil and Uracil Derivatives in Organic Medium. J Org Chem. 2015 Jul 17;80(14):7066-75. doi: 10.1021/acs.joc.5b00911. Epub 2015 Jul 7. PubMed PMID: 26098835.
4: Corzo HH, Dolgounitcheva O, Zakrzewski VG, Ortiz JV. Valence-bound and diffuse-bound anions of 5-azauracil. J Phys Chem A. 2014 Aug 28;118(34):6908-13. doi: 10.1021/jp505307m. Epub 2014 Aug 13. PubMed PMID: 25102270.
5: Chen J, Buonaugurio A, Dolgounitcheva O, Zakrzewski VG, Bowen KH, Ortiz JV. Photoelectron spectroscopy of the 6-azauracil anion. J Phys Chem A. 2013 Feb 14;117(6):1079-82. doi: 10.1021/jp303964j. Epub 2012 Jul 13. PubMed PMID: 22724557.
6: Duplantier AJ, Dombroski MA, Subramanyam C, Beaulieu AM, Chang SP, Gabel CA, Jordan C, Kalgutkar AS, Kraus KG, Labasi JM, Mussari C, Perregaux DG, Shepard R, Taylor TJ, Trevena KA, Whitney-Pickett C, Yoon K. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535. Bioorg Med Chem Lett. 2011 Jun 15;21(12):3708-11. doi: 10.1016/j.bmcl.2011.04.077. Epub 2011 Apr 24. PubMed PMID: 21565499.
7: Gobbo JP, Borin AC, Serrano-Andrés L. On the relaxation mechanisms of 6-azauracil. J Phys Chem B. 2011 May 19;115(19):6243-51. doi: 10.1021/jp200297z. Epub 2011 Apr 19. PubMed PMID: 21504170.
8: Etinski M, Marian CM. Overruling the energy gap law: fast triplet formation in 6-azauracil. Phys Chem Chem Phys. 2010 Dec 28;12(48):15665-71. doi: 10.1039/c0cp00106f. Epub 2010 Aug 3. PubMed PMID: 20680213.
9: García-López MC, Mirón-García MC, Garrido-Godino AI, Mingorance C, Navarro F. Overexpression of SNG1 causes 6-azauracil resistance in Saccharomyces cerevisiae. Curr Genet. 2010 Jun;56(3):251-63. doi: 10.1007/s00294-010-0297-z. Epub 2010 Apr 28. PubMed PMID: 20424846.
10: Kobayashi T, Harada Y, Suzuki T, Ichimura T. Excited state characteristics of 6-azauracil in acetonitrile: drastically different relaxation mechanism from uracil. J Phys Chem A. 2008 Dec 25;112(51):13308-15. doi: 10.1021/jp803096j. PubMed PMID: 19053223.
11: Seela F, Chittepu P. 6-Azauracil or 8-aza-7-deazaadenine nucleosides and oligonucleotides: the effect of 2'-fluoro substituents and nucleobase nitrogens on conformation and base pairing. Org Biomol Chem. 2008 Feb 7;6(3):596-607. doi: 10.1039/b715512c. Epub 2008 Jan 2. PubMed PMID: 18219432.
12: Poiarkov AA, Frasiniuk MS, Kibirev VK, Poiarkova SA. [The synthesis of arginine derivatives of chromone and azauracil]. Bioorg Khim. 2006 May-Jun;32(3):308-10. Russian. PubMed PMID: 16808173.
13: Malagon F, Kireeva ML, Shafer BK, Lubkowska L, Kashlev M, Strathern JN. Mutations in the Saccharomyces cerevisiae RPB1 gene conferring hypersensitivity to 6-azauracil. Genetics. 2006 Apr;172(4):2201-9. Epub 2006 Mar 1. PubMed PMID: 16510790; PubMed Central PMCID: PMC1456368.
14: Tansey WP. 6-azauracil sensitivity assay for yeast. CSH Protoc. 2006 Dec 1;2006(7). pii: pdb.prot4613. doi: 10.1101/pdb.prot4613. PubMed PMID: 22484669.
15: Kabbaj Y, Lazrek HB, Barascut JL, Imbach JL. Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides. Nucleosides Nucleotides Nucleic Acids. 2005;24(3):161-72. PubMed PMID: 15892255.
16: Riles L, Shaw RJ, Johnston M, Reines D. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Yeast. 2004 Feb;21(3):241-8. PubMed PMID: 14968429; PubMed Central PMCID: PMC3371602.
17: Dow RL, Schneider SR, Paight ES, Hank RF, Chiang P, Cornelius P, Lee E, Newsome WP, Swick AG, Spitzer J, Hargrove DM, Patterson TA, Pandit J, Chrunyk BA, LeMotte PK, Danley DE, Rosner MH, Ammirati MJ, Simons SP, Schulte GK, Tate BF, DaSilva-Jardine P. Discovery of a novel series of 6-azauracil-based thyroid hormone receptor ligands: potent, TR beta subtype-selective thyromimetics. Bioorg Med Chem Lett. 2003 Feb 10;13(3):379-82. PubMed PMID: 12565933.
18: Jirků V V, Masák J, Cejková A. Yeast cell attachment: a tool modulating wall composition and resistance to 5-bromo-6-azauracil. Enzyme Microb Technol. 2000 Jun 1;26(9-10):808-811. PubMed PMID: 10862889.
19: Shimoaraiso M, Nakanishi T, Kubo T, Natori S. Transcription elongation factor S-II confers yeast resistance to 6-azauracil by enhancing expression of the SSM1 gene. J Biol Chem. 2000 Sep 22;275(38):29623-7. PubMed PMID: 10858443.
20: Novotný L, Vachálková A, Pískala A. Potential carcinogenicity of the synthetic 1,3,6-triazine (6-azapyrimidine) nucleic acid analogues determined by DC polarography. II. Nucleosides of 6-azauracil. Neoplasma. 1999;46(3):156-60. PubMed PMID: 10613590.

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